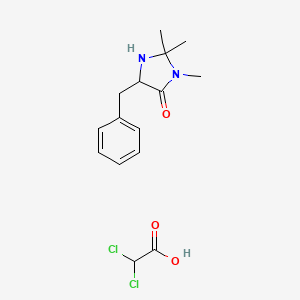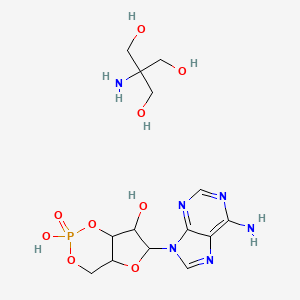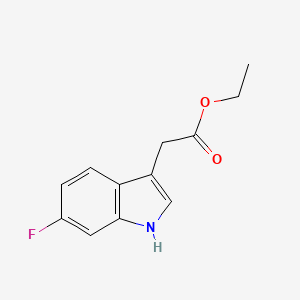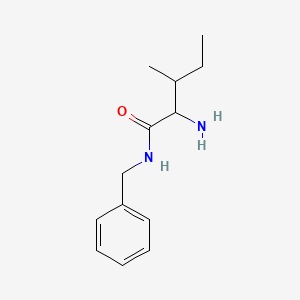![molecular formula C10H10N4O6 B15124905 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and dinitrosoamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The carboxymethyl group is introduced through a reaction with chloroacetic acid, while the dinitrosoamino group is formed via nitration and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The dinitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The dinitrosoamino group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The carboxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-[N-(carboxymethyl)-4-(nitrosoamino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(amino)anilino]acetic acid
- 2-[N-(carboxymethyl)-4-(nitroamino)anilino]acetic acid
Uniqueness
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is unique due to the presence of both carboxymethyl and dinitrosoamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C10H10N4O6 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC名 |
2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid |
InChI |
InChI=1S/C10H10N4O6/c15-9(16)5-13(6-10(17)18)7-1-3-8(4-2-7)14(11-19)12-20/h1-4H,5-6H2,(H,15,16)(H,17,18) |
InChIキー |
KCAHIVDGUGEZJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


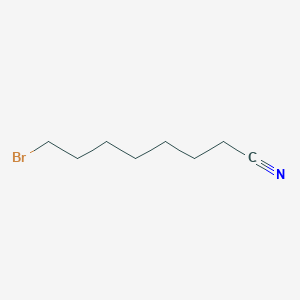
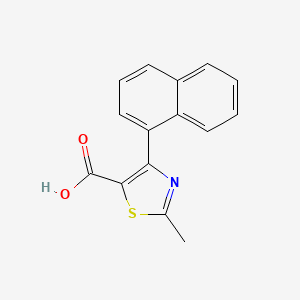
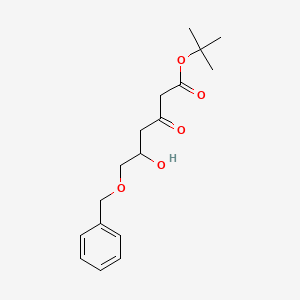
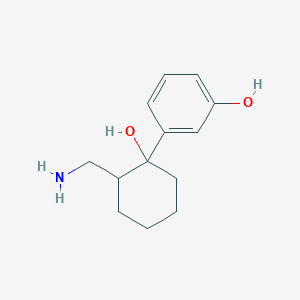
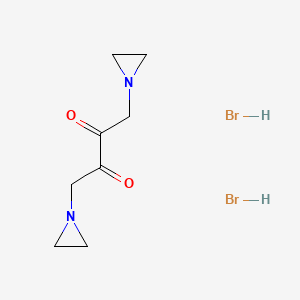
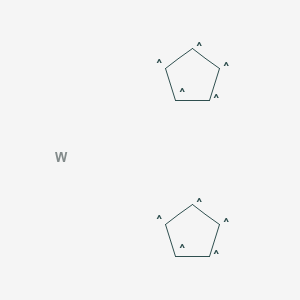

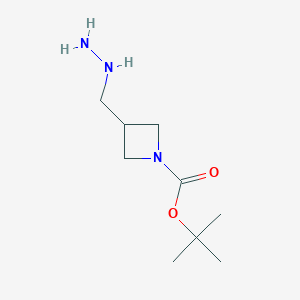
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)

